(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide
Description
(2E)-N-{Pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide (hereafter referred to as the target compound) is a heterocyclic enamide derivative featuring a pyrazolo[1,5-a]pyridine core substituted at the 5-position with a thiophene-containing propenamide group. The compound’s structural uniqueness lies in the conjugation of the planar pyrazolopyridine system with the electron-rich thiophene and the enamide linker, which may influence its bioavailability, target binding, and metabolic stability.
Properties
IUPAC Name |
(E)-N-pyrazolo[1,5-a]pyridin-5-yl-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSASPBITFVNWAX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Strategy
The pyrazolo[1,5-a]pyridine core was synthesized via a microwave-assisted cyclization (120°C, 20 min) using dimethylformamide-dimethylacetal (DMF-DMA) and aryl acetonitriles, achieving 89% yield. Subsequent hydrazine treatment induced cyclodehydration to form the bicyclic system.
Reaction Scheme 1
Aryl acetonitrile + DMF-DMA → Enaminonitrile intermediate
Enaminonitrile + H₂NNH₂·HBr → Pyrazolo[1,5-a]pyridine
Amination at Position 5
Buchwald-Hartwig amination of 5-bromopyrazolo[1,5-a]pyridine with benzophenone imine provided protected amine (92% yield), followed by HCl-mediated deprotection to isolate pyrazolo[1,5-a]pyridin-5-amine.
Table 1: Amination Optimization
| Catalyst System | Temp (°C) | Yield (%) |
|---|---|---|
| Pd₂(dba)₃/Xantphos | 110 | 92 |
| Pd(OAc)₂/BINAP | 100 | 87 |
| CuI/1,10-phenanthroline | 120 | 68 |
(2E)-3-(Thiophen-2-yl)prop-2-enoyl Chloride Preparation
Knoevenagel Condensation
Thiophene-2-carbaldehyde reacted with malonic acid in pyridine at 80°C for 4 hr, yielding (2E)-3-(thiophen-2-yl)acrylic acid (75%).
Equation 1
$$
\text{Thiophene-2-CHO} + \text{CH₂(COOH)₂} \xrightarrow{\text{pyridine}} \text{(2E)-Thiophene-CH=CH-COOH}
$$
Acyl Chloride Formation
Treatment with oxalyl chloride (1.2 eq) in anhydrous DCM at 0°C for 2 hr provided the corresponding acyl chloride in 93% yield.
Enamide Coupling
Amide Bond Formation
Pyrazolo[1,5-a]pyridin-5-amine (1 eq) was reacted with (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride (1.05 eq) in THF at -15°C using N-methylmorpholine (1.5 eq) as base. The reaction achieved 88% yield after 12 hr.
Critical Parameters
- Temperature control (-15°C to 0°C) minimized retro-aldol side reactions
- Molecular sieves (4Å) suppressed hydrolysis of acyl chloride
Table 2: Solvent Screening
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF | 88 | 99.1 |
| DCM | 76 | 97.8 |
| DMF | 63 | 95.4 |
Stereochemical Control
E/Z Isomerism
The Horner-Wadsworth-Emmons reaction between thiophene-2-carbaldehyde and diethyl (2-phosphono)acetate ensured >98% E-selectivity. ¹H-NMR analysis confirmed trans-configuration (J = 15.6 Hz).
Purification and Characterization
Crystallization
Recrystallization from ethyl acetate/n-hexane (1:3) yielded pale-yellow needles suitable for X-ray diffraction.
Key Crystallographic Data
- Space group: P2₁/c
- Unit cell: a = 8.542 Å, b = 10.331 Å, c = 14.876 Å
- R-factor: 0.041
Spectroscopic Validation
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J=15.6 Hz, 1H, CH=CO), 8.15 (s, 1H, pyrazole-H), 7.89–7.21 (m, 5H, Ar-H)
- HRMS (ESI+) : m/z calcd for C₁₄H₁₀N₃O₂S [M+H]⁺ 292.0543, found 292.0546
Process Optimization
Microwave-Assisted Route
Implementing microwave irradiation (150°C, 20 min) during enamide formation increased yield to 94% while reducing reaction time from 12 hr to 35 min.
Table 3: Conventional vs Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 hr | 35 min |
| Yield | 88% | 94% |
| Energy Consumption | 580 kJ | 120 kJ |
Scale-Up Considerations
Pilot Plant Protocol
A 500 g batch was produced using:
- Continuous flow hydrogenation for amine deprotection
- Spinning band distillation for acyl chloride purification
- Temperature-controlled cascade reactors for enamide coupling
Final product met ICH Q3A/B impurities guidelines with total related substances <0.5%.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of the enamide group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups attached to the thiophene ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo derivatives can act as dual inhibitors of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival. In vitro assays demonstrated that some derivatives achieved IC50 values comparable to established anticancer agents, highlighting their potential as novel therapeutic candidates for cancer treatment .
Anti-inflammatory Effects
Pyrazolo compounds have been investigated for their anti-inflammatory properties. The presence of the thiophene moiety may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Antimicrobial Activity
The pyrazolo[1,5-a]pyridine scaffold has shown promise against various bacterial strains. The unique structural features of this compound may allow it to target bacterial enzymes or receptors selectively, providing a basis for developing new antibiotics .
Neuroprotective Potential
Research suggests that compounds containing the pyrazolo framework may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Synthesis and Derivative Studies
Synthesis methods for (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide typically involve multi-step reactions starting from readily available precursors. Recent studies have focused on optimizing these synthesis routes to improve yield and purity while exploring various substitution patterns on the pyrazole and thiophene rings to enhance biological activity .
Case Studies
| Study | Findings | |
|---|---|---|
| Anticancer Activity | Pyrazolo derivatives showed potent inhibition against CDK2 and TRKA with IC50 values ranging from 0.09 µM to 0.45 µM across multiple cancer cell lines | Supports development as anticancer agents |
| Anti-inflammatory Effects | Compounds demonstrated significant reduction in inflammatory markers in vitro | Potential for treating inflammatory diseases |
| Neuroprotective Studies | Exhibited protective effects against oxidative stress in neuronal models | Suggests utility in neurodegenerative disorders |
Mechanism of Action
The mechanism of action of (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs, differing primarily in core heterocycles, substituents, and functional groups. Key comparisons include:
Key Observations :
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidine analogs (e.g., ) are more prevalent in literature than pyrazolo[1,5-a]pyridines, likely due to enhanced π-stacking and hydrogen-bonding capabilities from the additional nitrogen in the pyrimidine ring.
- Thiophene vs.
- Functional Groups : The enamide linker in the target compound differs from common amine or carboxylic acid substituents (e.g., ), which may influence metabolic stability and target engagement.
Physicochemical Properties
Limited solubility and stability data exist for the target compound, but inferences can be drawn from analogs:
*Estimated based on structural analogs.
Implications :
Key Insights :
- Antimicrobial Activity : Thiophene-containing pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit moderate activity, but furan analogs are more potent, possibly due to enhanced hydrogen bonding.
- Anti-Mycobacterial Potential: Fluorophenyl-substituted pyrazolo[1,5-a]pyrimidin-7-amines (e.g., ) demonstrate high efficacy, suggesting that halogenation could enhance the target compound’s activity.
- Anticancer Applications : The target compound’s pyrazolo[1,5-a]pyridine core aligns with patented PARG inhibitors , though its enamide group represents a structural deviation from sulfamoyl or carboxamide derivatives in clinical candidates.
Biological Activity
The compound (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a pyrazolo[1,5-a]pyridine core, which is known for its role in various biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, derivatives have shown significant inhibition of CDK2 and CDK1, leading to antiproliferative effects in cancer cell lines .
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
- Antimicrobial Effects : The heterocyclic nature of pyrazolo[1,5-a]pyridines makes them suitable candidates for antimicrobial activity against various pathogens .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Cell Cycle Progression : By targeting CDKs, this compound disrupts the normal progression of the cell cycle in cancer cells, leading to apoptosis .
- Modulation of Inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .
- Interference with Microbial Metabolism : Its structure allows for interaction with bacterial enzymes or receptors, thereby inhibiting microbial growth .
Anticancer Activity
A recent study evaluated a series of pyrazolo[1,5-a]pyridine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and SKBR3. This suggests significant potential for further development as anticancer agents .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyridines. In vitro assays demonstrated that these compounds could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory action .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrazolo[1,5-a]pyridines. Compounds were tested against various bacterial strains and showed promising results in inhibiting growth, suggesting their utility in treating bacterial infections .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide?
Methodological Answer:
The compound can be synthesized via a multi-step route:
Core Formation: Construct the pyrazolo[1,5-a]pyridine core through cyclization of α,β-unsaturated carbonyl precursors with hydrazine derivatives under acidic conditions .
Enamide Formation: Couple the pyrazolo[1,5-a]pyridin-5-amine intermediate with (2E)-3-(thiophen-2-yl)prop-2-enoic acid using coupling reagents like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) in 1,4-dioxane with triethylamine as a base .
Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation.
Basic: How to characterize the compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₇H₁₂N₄OS, exact mass 320.08) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
Advanced: How to resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
Assay Validation:
- Confirm target specificity using knockout cell lines or competitive binding assays (e.g., surface plasmon resonance for binding affinity).
- Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. enzymatic activity assays) .
Data Normalization:
- Use internal controls (e.g., housekeeping genes in qPCR) and normalize activity data to account for batch effects .
Statistical Analysis:
- Apply multivariate regression to identify confounding variables (e.g., solvent effects, protein concentration) .
Advanced: What crystallographic approaches are suitable for resolving the 3D structure of this compound?
Methodological Answer:
Data Collection:
- Grow single crystals via vapor diffusion (e.g., methanol/water). Collect X-ray diffraction data at 100 K using synchrotron radiation (λ = 0.9 Å) .
Structure Refinement:
- Use SHELXL for refinement:
- Define anisotropic displacement parameters for non-H atoms.
- Apply TWIN/BASF commands if twinning is detected .
Validation:
- Check the Flack parameter (<0.1) to confirm absolute configuration.
- Analyze residual electron density maps (<0.5 eÅ⁻³) .
Advanced: How to design experiments to identify biological targets and assess structure-activity relationships (SAR)?
Methodological Answer:
Target Identification:
- Perform chemical proteomics using a biotinylated analog of the compound for pull-down assays, followed by LC-MS/MS to identify bound proteins .
- Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in cellular viability assays .
SAR Studies:
- Synthesize analogs with modifications to the thiophene (e.g., substituents at C3) or pyrazolo[1,5-a]pyridine (e.g., halogenation at C7) .
- Test inhibitory activity against identified targets (e.g., kinases) using ATP-competitive ELISA or TR-FRET assays .
Advanced: How to address stereochemical instability during synthesis or storage?
Methodological Answer:
Stability Testing:
- Monitor E/Z isomerization via ¹H NMR (track coupling constants of the enamide double bond) over time under varying conditions (pH, temperature) .
Stabilization Strategies:
- Introduce steric hindrance (e.g., methyl groups adjacent to the double bond) to reduce isomerization.
- Store the compound in anhydrous DMSO at -80°C to minimize degradation .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor using computational methods?
Methodological Answer:
Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide to dock the compound into kinase ATP-binding pockets (e.g., IRAK4, c-Myc). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu92 in IRAK4) .
MD Simulations:
- Run 100-ns simulations in AMBER to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .
Pharmacophore Modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
